molecular formula C9H10F2O2 B12315427 2-[2-(Difluoromethoxy)phenyl]ethan-1-ol

2-[2-(Difluoromethoxy)phenyl]ethan-1-ol

Cat. No.: B12315427
M. Wt: 188.17 g/mol
InChI Key: GPNUAMVRGBBPII-UHFFFAOYSA-N
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Description

2-[2-(Difluoromethoxy)phenyl]ethan-1-ol is a fluorinated aromatic alcohol characterized by a phenyl ring substituted with a difluoromethoxy group at the ortho position and an ethanol chain. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of dual-acting FFAR1/FFAR4 allosteric modulators, as evidenced by its use in forming guanidine derivatives via reaction with dicyandiamide . Its molecular formula is C₉H₁₀F₂O₂ (molecular weight: 200.17 g/mol), and its synthesis involves hydrogen chloride-mediated reactions in 1,4-dioxane . The presence of the difluoromethoxy group enhances metabolic stability and lipophilicity, making it valuable in drug design.

Properties

Molecular Formula

C9H10F2O2

Molecular Weight

188.17 g/mol

IUPAC Name

2-[2-(difluoromethoxy)phenyl]ethanol

InChI

InChI=1S/C9H10F2O2/c10-9(11)13-8-4-2-1-3-7(8)5-6-12/h1-4,9,12H,5-6H2

InChI Key

GPNUAMVRGBBPII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCO)OC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Difluoromethoxy)phenyl]ethan-1-ol typically involves the reaction of 2-(difluoromethoxy)benzaldehyde with a suitable reducing agent to form the corresponding alcohol. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of 2-[2-(Difluoromethoxy)phenyl]ethan-1-ol may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Difluoromethoxy)phenyl]ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(Difluoromethoxy)phenyl]ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(Difluoromethoxy)phenyl]ethan-1-ol is not fully understood, but it is believed to interact with specific molecular targets and pathways. The difluoromethoxy group may enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to interactions with enzymes, receptors, or other proteins, potentially modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-[2-(Difluoromethoxy)phenyl]ethan-1-ol and analogous compounds:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications CAS Number References
2-[2-(Difluoromethoxy)phenyl]ethan-1-ol - 2-difluoromethoxy phenyl
- Ethanol chain
200.17 FFAR1/FFAR4 modulation; synthetic intermediate N/A
1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol - 4-fluoro substituent added 206.16 Liquid state; potential API intermediate 1341974-99-9
2-(Benzylamino)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol - 3-difluoromethoxy
- Benzylamino group
293.31 Enhanced complexity; chiral synthesis 1797802-04-0
(2-(1,1-Difluoroethyl)phenyl)methanol - Difluoroethyl substituent
- Methanol
172.17 Altered lipophilicity; material science applications 1465087-96-0
(s)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol - 4-Cl, 2,5-diF phenyl
- Chiral amino group
207.61 Chiral building block for APIs 1213463-79-6
1-[2-(2-Methyloxetan-2-yl)phenyl]ethan-1-ol - Oxetane ring substituent 192.25 Improved metabolic stability 1823913-11-6
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol - Triazole ring
- 2,4-diF phenyl
255.23 Antifungal activity; crystalline solid N/A

Structural and Functional Analysis

  • Substituent Position: The position of fluorine atoms significantly impacts electronic effects.
  • Functional Groups: The benzylamino group in 2-(benzylamino)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol introduces basicity and hydrogen-bonding capacity, which may improve solubility but reduce stability under acidic conditions . In contrast, the oxetane ring in 1-[2-(2-methyloxetan-2-yl)phenyl]ethan-1-ol offers conformational rigidity, a feature prized in kinase inhibitors .
  • Chirality: The (s)-configured amino alcohol () highlights the role of stereochemistry in drug-receptor interactions, particularly in antibiotics or antivirals requiring enantioselectivity .

Biological Activity

2-[2-(Difluoromethoxy)phenyl]ethan-1-ol is a compound of increasing interest due to its unique structural features and potential biological activities. Characterized by the presence of a difluoromethoxy group and a hydroxyl (-OH) moiety, this compound may have applications in pharmaceuticals and other fields. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on available research.

Chemical Structure and Properties

The molecular formula of 2-[2-(Difluoromethoxy)phenyl]ethan-1-ol is C9H10F2O2. The difluoromethoxy group enhances the compound's lipophilicity and may influence its interaction with biological targets. The presence of the hydroxyl group suggests potential for hydrogen bonding, which can be crucial for biological activity.

Preliminary Studies

Research on the biological activity of 2-[2-(Difluoromethoxy)phenyl]ethan-1-ol is still in its infancy, but preliminary studies indicate several promising activities:

  • Antimicrobial Properties : Compounds with difluoromethoxy groups have been associated with antimicrobial effects, suggesting that 2-[2-(Difluoromethoxy)phenyl]ethan-1-ol may also exhibit similar properties.
  • Enzyme Inhibition : The compound's structure may allow it to inhibit certain enzymes, potentially making it useful in treating conditions involving enzyme dysregulation .

Synthesis Methods

The synthesis of 2-[2-(Difluoromethoxy)phenyl]ethan-1-ol can be achieved through various chemical reactions, including:

  • Nucleophilic Substitution : Utilizing difluoromethylated phenols as starting materials allows for the introduction of the difluoromethoxy group via nucleophilic substitution reactions.
  • One-Pot Reactions : Recent advancements in synthetic methodologies have enabled one-pot reactions that simplify the synthesis process while maintaining high yields .

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally related to 2-[2-(Difluoromethoxy)phenyl]ethan-1-ol, highlighting their unique aspects and potential biological activities:

Compound NameStructure FeaturesUnique Aspects
4-Chloro-3-methylphenol Chlorine substitution on a phenolic ringExhibits significant antibacterial properties
3-(Difluoromethoxy)phenol Difluoromethoxy substitution on phenolPotentially different biological activities
4-(Hydroxymethyl)-2-methylphenol Hydroxymethyl and methyl substitutionsDifferent reactivity profiles due to additional groups

This comparative analysis underscores the distinctiveness of 2-[2-(Difluoromethoxy)phenyl]ethan-1-ol and its potential therapeutic implications.

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